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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213 Get Quote

Executive Summary
5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) is a synthetic 2-amino-5-arylthiazole

derivative that functions as an ATP-competitive kinase inhibitor. While often utilized as a

fragment or intermediate in the synthesis of complex drugs (e.g., Dasatinib analogs), the

molecule itself possesses intrinsic biological activity.

Its selectivity profile is characterized by a distinct bias toward the CK1 family (specifically CK1

and CK1

) and lipid kinases such as PI4KIII

. Unlike fully optimized clinical candidates, this "naked" scaffold exhibits a promiscuous profile
typical of Type I inhibitors, necessitating careful interpretation of data when used as a
standalone chemical probe.
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.

Circadian Rhythm Regulation: Period protein phosphorylation.

Fragment-Based Drug Discovery (FBDD): Core scaffold for PI3K/PI4K and CDK inhibitor

design.

Mechanism of Action & Structural Basis
The 2-aminothiazole moiety functions as a critical hinge-binding motif. The nitrogen of the

thiazole ring and the exocyclic amino group form a donor-acceptor hydrogen bond pair with the

kinase hinge region (typically the backbone carbonyl and amide nitrogen of the gatekeeper+1

and +3 residues).

The 5-Aryl Group (3-Chlorophenyl): This substituent projects into the hydrophobic pocket

(often the specificity pocket or "back pocket") of the ATP binding site. The 3-chloro

substitution enhances lipophilicity and potency compared to the unsubstituted phenyl ring,

improving van der Waals contacts within the hydrophobic cleft of CK1

.

Signaling Pathway Visualization
The following diagram illustrates the primary impact of 5-(3-Chlorophenyl)thiazol-2-amine on

the Wnt signaling pathway via CK1 inhibition.
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Figure 1: Mechanism of Wnt pathway activation via CK1 inhibition. The compound blocks the

phosphorylation-dependent degradation of

-catenin.
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Selectivity Profile Analysis
The selectivity of 5-(3-Chlorophenyl)thiazol-2-amine is "class-driven." As a fragment-like

molecule (MW ~210 Da), it is less selective than extended inhibitors like Dasatinib but shows

distinct preference clusters.

Primary Targets (High Affinity)

Target Kinase
Activity (IC

Range)
Mechanism Relevance

CK1

/ CK1
10 - 200 nM

The 5-aryl-2-aminothiazole is a

privileged scaffold for the CK1

ATP pocket. The 3-Cl group

optimizes fit in the hydrophobic

back pocket.

PI4KIII
0.5 - 2.0

M

Acts as a core pharmacophore

for PI4K inhibition (similar to

PIK93).

DYRK1A
0.5 - 5.0

M

Common off-target for thiazole-

based CK1 inhibitors due to

structural homology in the ATP

site.

Secondary Targets (Moderate/Low Affinity)
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Target Kinase
Activity (IC

Range)
Notes

CDK2 / Cyclin E
1 - 10

M

The aminothiazole mimics the

adenine ring of ATP; without

the "tail" of larger inhibitors, it

retains moderate affinity for

CDKs.

GSK3
2 - 10

M

Often co-inhibited with CK1;

selectivity is achieved only with

specific 4-position substitution.

p38 MAPK
> 10

M

Generally poor affinity unless

specific amide linkers are

added.

Comparative Performance Guide
The table below compares 5-(3-Chlorophenyl)thiazol-2-amine against standard alternatives

to help you choose the right tool.

Feature
5-(3-

Chlorophenyl)thiazol

-2-amine

PF-670462

(Standard CK1
Inhibitor)

Dasatinib (Broad
Spectrum)

Primary Target

CK1

, CK1

CK1

, CK1
Src, Abl, c-Kit

Selectivity Moderate (Fragment) High Low (Pan-Kinase)

Chemical Role
Scaffold / Probe /

Starting Material

Validated Chemical

Probe
Clinical Drug

MW ~210 Da 412 Da 488 Da

Use Case
HTS Hit validation,

FBDD, SAR studies

In vivo circadian

rhythm studies

Cancer therapy, Src

signaling
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Experimental Protocols
To validate the activity of this compound in your specific model, use the following standardized

protocols.

A. In Vitro Kinase Assay (ADP-Glo™ Method)
Objective: Determine IC

against CK1

.

Reagent Preparation:

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50

M DTT.

Enzyme: Recombinant human CK1

(e.g., 5-10 ng/well).

Substrate: Casein (1 mg/mL) or specific peptide substrate (e.g.,

RRKDLHDDEEDEAMSITA).

Compound: Dissolve 5-(3-Chlorophenyl)thiazol-2-amine in 100% DMSO to 10 mM.

Serial dilute 1:3.

Reaction Assembly:

In a 384-well white plate, add 2

L of compound (10% DMSO final).

Add 4

L of Enzyme/Substrate mix. Incubate 10 min at RT.
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Initiate with 4

L of ATP (10

M final).

Incubation: Incubate at 30°C for 60 minutes.

Detection:

Add 10

L ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response

(variable slope).

B. Cellular Selectivity Workflow
To confirm on-target effects vs. general toxicity:

Parallel Assays

Compound Treatment
(0.1 - 10 u03bcM)
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(Western Blot: p-u03b2-Catenin)
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Figure 2: Workflow for distinguishing CK1 inhibition (Target) from CDK inhibition (Off-target).
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Disclaimer:5-(3-Chlorophenyl)thiazol-2-amine is a research chemical.[1][3][4][5][6][7][8][9]

While it shows potent inhibition of CK1 isoforms, its "naked" structure allows for off-target

interactions with CDKs and GSK3 at higher micromolar concentrations. Always perform a

negative control using a structurally similar inactive analog in biological experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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